3,5-Dimethylpiperidin-2-one is a chemical compound that has been studied for its potential applications in various fields, including medicine and pharmacology. While the provided data does not directly discuss 3,5-Dimethylpiperidin-2-one, it does include information on related compounds that can offer insights into the chemical behavior and potential uses of similar structures. For instance, 3,5-dimethylpyrazole has been identified as a hypoglycemic agent, suggesting that derivatives of piperidine, such as 3,5-Dimethylpiperidin-2-one, may also possess biological activity worth exploring1. Additionally, the synthesis and binding assays of 3,3-dimethylpiperidine derivatives as σ1 receptor ligands indicate the relevance of piperidine derivatives in receptor binding and modulation, which could be extrapolated to 3,5-Dimethylpiperidin-2-one2.
The mechanism of action for 3,5-dimethylpyrazole, a compound structurally related to 3,5-Dimethylpiperidin-2-one, has been shown to differ from that of insulin and other hypoglycemic agents. It does not lower blood sugar in eviscerated rats, indicating that its hypoglycemic activity may depend on the presence of the liver and/or intestinal tract. The compound increases glucose oxidation, which suggests that part of its action could be due to the stimulation of glucose oxidation by these organs1. In the context of 3,3-dimethylpiperidine derivatives, their binding affinity to σ1 receptors and selectivity over σ2 receptors and sterol isomerase sites have been demonstrated, which could imply that 3,5-Dimethylpiperidin-2-one may also interact with similar receptors or enzymes2.
The study of 3,5-dimethylpyrazole has revealed its potential as a hypoglycemic agent, which could be significant for the treatment of diabetes. Its ability to increase glucose oxidation and lower plasma free fatty acids suggests its utility in metabolic regulation1. On the other hand, the research on 3,3-dimethylpiperidine derivatives has highlighted their high affinity for σ1 receptors, which are implicated in several neurological and psychiatric disorders. This suggests that 3,5-Dimethylpiperidin-2-one could have applications in the development of new treatments for conditions such as schizophrenia, depression, and neurodegenerative diseases2.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8